molecular formula C23H23N5O3S B2582310 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 894062-92-1

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2582310
CAS No.: 894062-92-1
M. Wt: 449.53
InChI Key: UCWFNFHKTCLVQI-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted at the 6-position with a 4-ethoxyphenyl group and at the 3-position with a thioether-linked N-(3-methoxybenzyl)acetamide moiety. The ethoxy and methoxy groups enhance electron-donating properties, while the thioacetamide linkage may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-31-18-9-7-17(8-10-18)20-11-12-21-25-26-23(28(21)27-20)32-15-22(29)24-14-16-5-4-6-19(13-16)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWFNFHKTCLVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Target Compound : Triazolo[4,3-b]pyridazine core with sulfur-based substituents.
  • AG01AQFE () : Shares the triazolo[4,3-b]pyridazine core but substitutes with an ether-linked ethanamine group (oxygen-based) and 4-methoxyphenyl .
  • Compound 10a (): Benzothieno-fused triazolopyrimidine core with acetamide substituents .
Substituent Effects
  • Thioether vs.
  • Acetamide vs. Ethanamine : The N-(3-methoxybenzyl)acetamide group in the target compound may enhance hydrogen bonding with biological targets compared to the simpler ethanamine in AG01AQFE.
Key Observations:
  • AG01AQFE : Classified as acutely toxic with risks of skin/eye irritation, suggesting that the target compound’s safety profile warrants rigorous evaluation, especially given its thioether group .
  • Heterocyclic Amines (): While structurally distinct from carcinogenic IQ-type HCAs (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), the triazolo-pyridazine core’s aromaticity necessitates mutagenicity screening .

Physicochemical Properties

  • Lipophilicity : The thioether and 3-methoxybenzyl groups in the target compound likely increase logP compared to AG01AQFE, affecting solubility and distribution.
  • Metabolic Stability : The acetamide group may reduce first-pass metabolism relative to the ethanamine in AG01AQFE, but the thioether could predispose it to oxidative metabolic pathways.

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